4,3′,4′-Trihydroxy-6-methoxyaurone
Description
4,3′,4′-Trihydroxy-6-methoxyaurone is a naturally occurring aurone, a subclass of flavonoids characterized by a benzofuranone backbone with a chalcone-like structure. Aurones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound features hydroxyl groups at positions 4, 3′, and 4′, along with a methoxy group at position 6. This substitution pattern distinguishes it from closely related aurones, influencing its physicochemical properties and biological interactions.
Properties
CAS No. |
59219-75-9 |
|---|---|
Molecular Formula |
C16H12O6 |
Molecular Weight |
300.26 |
Synonyms |
Aureusidin-6-methyl ether; 2-[(3,4-Dihydroxyphenyl)methylene]-4-hydroxy-6-methoxy-3(2H)-benzofuranone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aurones exhibit significant variability in bioactivity and physicochemical properties due to differences in hydroxylation and methoxylation patterns. Below is a detailed comparison of 4,3′,4′-Trihydroxy-6-methoxyaurone with structurally related aurones:
Structural and Physicochemical Comparison
Key Differences in Functional Effects
- In contrast, leptosidin’s 7-methoxy group may alter receptor binding .
- Hydroxylation : Aureusidin’s additional 6-OH group enhances radical scavenging but reduces lipophilicity compared to the target compound .
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